1-Amino-1-cyclopropylbut-3-yn-2-one
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Overview
Description
1-Amino-1-cyclopropylbut-3-yn-2-one is a chemical compound with the molecular formula C7H9NO It is characterized by the presence of an amino group attached to a cyclopropyl ring and a butynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylbut-3-yn-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the amino group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Amino-1-cyclopropylbut-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropylbut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Shares the cyclopropyl ring but differs in the functional groups attached.
Cyclopropylamine: Similar in having a cyclopropyl ring with an amino group but lacks the butynone structure.
1-Cyclopropylbut-3-yn-2-one: Similar in having the butynone structure but lacks the amino group.
Uniqueness: 1-Amino-1-cyclopropylbut-3-yn-2-one is unique due to its combination of an amino group, a cyclopropyl ring, and a butynone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-amino-1-cyclopropylbut-3-yn-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-6(9)7(8)5-3-4-5/h1,5,7H,3-4,8H2 |
InChI Key |
VXFCBOJXDQURDI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C(C1CC1)N |
Origin of Product |
United States |
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